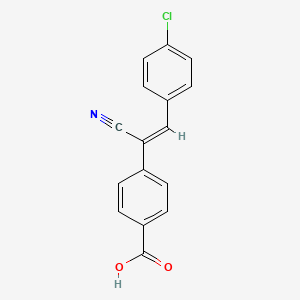

4-Stilbenecarboxylic acid, 4'-chloro-alpha-cyano-

Description

Stilbene derivatives are widely studied for their optical properties, biological activity (e.g., tyrosine kinase inhibition), and roles as synthetic intermediates.

Properties

CAS No. |

73928-05-9 |

|---|---|

Molecular Formula |

C16H10ClNO2 |

Molecular Weight |

283.71 g/mol |

IUPAC Name |

4-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]benzoic acid |

InChI |

InChI=1S/C16H10ClNO2/c17-15-7-1-11(2-8-15)9-14(10-18)12-3-5-13(6-4-12)16(19)20/h1-9H,(H,19,20)/b14-9+ |

InChI Key |

UWVBZVQYFQOBKL-NTEUORMPSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(\C#N)/C2=CC=C(C=C2)C(=O)O)Cl |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Stilbenecarboxylic acid, 4’-chloro-alpha-cyano- typically involves the Perkin condensation reaction. This reaction is carried out by condensing 4-formylcinnamic acid with substituted phenylacetic acids under specific conditions . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The product is then purified through recrystallization .

Chemical Reactions Analysis

4-Stilbenecarboxylic acid, 4’-chloro-alpha-cyano- undergoes various chemical reactions, including:

Scientific Research Applications

4-Stilbenecarboxylic acid, 4’-chloro-alpha-cyano- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of materials with specific properties, such as luminescent materials.

Mechanism of Action

The mechanism of action of 4-Stilbenecarboxylic acid, 4’-chloro-alpha-cyano- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to its biological effects . It also interacts with cellular pathways, modulating various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-stilbenecarboxylic acid, 4'-chloro-alpha-cyano- with key analogs based on functional groups, substituent effects, and applications inferred from the evidence.

Structural and Functional Group Comparisons

Electronic and Reactivity Differences

- Chloro vs. Cyano Substituents: The chloro group in 4'-chloro-alpha-cyano-stilbenecarboxylic acid acts as a moderate electron-withdrawing group, while the alpha-cyano group strongly withdraws electrons, polarizing the ethylene backbone.

- Carboxylic Acid vs. Ester Functionality : The free carboxylic acid in the target compound may enable salt formation (improving solubility in basic conditions) or participation in condensation reactions, unlike ester derivatives (e.g., methyl 4-chlorobenzoate), which are more inert but easier to handle in organic synthesis .

Key Research Findings and Gaps

- Synthetic Routes: While methyl 4-chlorobenzoate and similar esters are synthesized via esterification of benzoic acids , the target compound likely requires Heck coupling or Wittig reactions to assemble the stilbene backbone, followed by cyano and chloro substitutions.

- Data Limitations: No direct studies on the target compound’s crystallinity, melting point, or bioactivity were found in the evidence. Comparisons rely on extrapolation from analogs.

Biological Activity

4-Stilbenecarboxylic acid, 4'-chloro-alpha-cyano- is a compound of interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various studies and research findings.

Chemical Structure and Properties

4-Stilbenecarboxylic acid, 4'-chloro-alpha-cyano- belongs to the stilbene family, characterized by a phenolic structure that contributes to its biological effects. The presence of the chloro and cyano groups enhances its reactivity and potential interaction with biological targets.

Biological Activities

1. Antioxidant Activity

Research indicates that stilbenes possess significant antioxidant properties. The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and may contribute to its protective effects against various diseases.

2. Anticancer Properties

Several studies have highlighted the anticancer potential of stilbenes, including 4-stilbenecarboxylic acid derivatives. These compounds can induce apoptosis in cancer cells, inhibit tumor growth, and prevent metastasis through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .

3. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

4. Neuroprotective Effects

Research has suggested that stilbene derivatives can protect neuronal cells from damage caused by oxidative stress and inflammation. This neuroprotective effect may have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activities of 4-stilbenecarboxylic acid, 4'-chloro-alpha-cyano- can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.

- Modulation of Gene Expression : It can influence the expression of genes related to apoptosis, cell proliferation, and inflammation.

- Interaction with Cellular Signaling Pathways : The compound may affect signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer .

Case Study 1: Anticancer Activity

A study evaluated the effects of various stilbene derivatives on human cancer cell lines. The results showed that 4-stilbenecarboxylic acid, 4'-chloro-alpha-cyano- significantly inhibited cell proliferation in breast cancer cells by inducing apoptosis through caspase activation .

Case Study 2: Neuroprotection

In an experimental model of neurodegeneration, treatment with the compound resulted in reduced neuronal cell death and improved cognitive function in mice subjected to oxidative stress. This suggests potential therapeutic applications for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 4-stilbenecarboxylic acid derivatives with chloro and cyano substituents?

- Methodological Answer : Synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura for stilbene backbone formation) followed by functionalization steps. For example, esterification or nucleophilic substitution can introduce the cyano group. Characterization relies on HPLC for purity assessment and NMR (1H/13C) to confirm regioselectivity of substituents . Comparative analysis with PubChem structural data (e.g., InChI keys) ensures accuracy .

Q. How can researchers verify the structural integrity of 4'-chloro-alpha-cyano-4-stilbenecarboxylic acid?

- Methodological Answer : Use a multi-technique approach:

- FT-IR to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).

- X-ray crystallography for absolute configuration determination.

- Mass spectrometry (HRMS) to validate molecular weight.

Cross-reference spectral data with PubChem records for consistency .

Q. What analytical techniques are critical for assessing purity and stability?

- Methodological Answer :

- Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to quantify impurities .

- Thermogravimetric analysis (TGA) to evaluate thermal stability.

- Accelerated stability studies under varying pH/temperature to identify degradation pathways.

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., chloro, cyano) influence the compound's photophysical properties?

- Methodological Answer : The chloro group enhances intersystem crossing via heavy atom effects, while the cyano group increases conjugation, shifting absorption/emission maxima. Compare with sulfonyl or hydroxyl analogs (e.g., 4-benzenesulfonyl-4-cyano-heptanedioic acid) using UV-Vis spectroscopy and time-resolved fluorescence . Computational modeling (e.g., TD-DFT) can predict electronic transitions .

Q. How can researchers resolve contradictions in reported reaction yields for analogous compounds?

- Methodological Answer : Conduct a meta-analysis of reaction parameters:

- Catalyst screening : Compare palladium vs. copper catalysts in coupling reactions.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility but promote side reactions.

- Iterative optimization : Use design of experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry) . Validate findings with independent replicates and HPLC-MS trace analysis .

Q. What computational strategies predict the compound’s reactivity in novel reactions (e.g., cycloadditions)?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Molecular dynamics simulations : Model solvent interactions to predict regioselectivity.

- PubChem’s InChI data (e.g., Canonical SMILES) can be input into cheminformatics tools (e.g., RDKit) for virtual reaction screening .

Q. How can substituent positional isomerism (e.g., para vs. meta chloro) impact biological activity?

- Methodological Answer : Synthesize isomers (e.g., 4-chloro vs. 3-chloro derivatives) and compare:

- Enzyme inhibition assays : Test binding affinity using fluorescence polarization.

- Molecular docking : Map interactions with target proteins (e.g., cytochrome P450).

Refer to studies on 4-chloro-2-methylquinoline-6-carboxylic acid for structural activity relationship (SAR) insights .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Standardized protocols : Use deuterated solvents (e.g., DMSO-d6) and internal standards (e.g., TMS) for NMR.

- Collaborative validation : Share raw data with repositories like PubChem to cross-verify peaks .

- Contextual analysis : Check for tautomerism or pH-dependent shifts in carboxylic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.